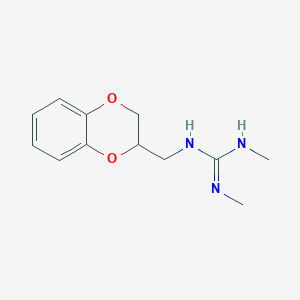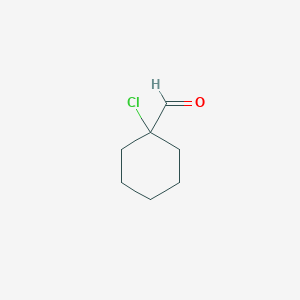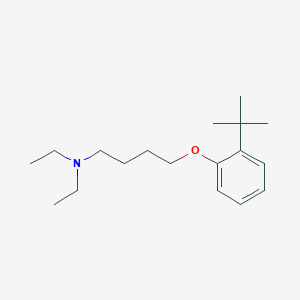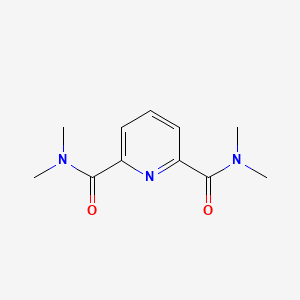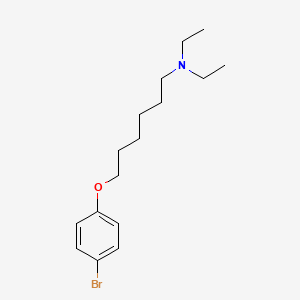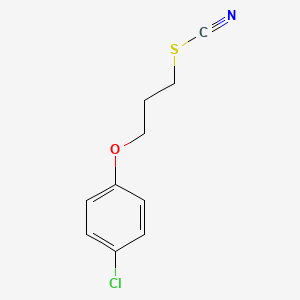![molecular formula C12H11N3S B1656723 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole CAS No. 53865-72-8](/img/structure/B1656723.png)
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole is a heterocyclic compound that combines the structural features of both pyrazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The fusion of pyrazole and thiazole rings imparts unique chemical properties that make it a valuable scaffold for drug development and other scientific research.
Métodos De Preparación
The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of 3,5-dimethyl-1-phenylpyrazole with a thioamide under acidic conditions to form the desired thiazole ring . Another approach involves the cyclization of appropriate precursors in the presence of a catalyst, such as a Lewis acid . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the pyrazole or thiazole rings can be replaced with other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures depending on the specific reaction. Major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazolo[3,4-d]thiazoles, and cyclized heterocycles .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole has a wide range of scientific research applications:
Biological Research: It is used in the study of enzyme inhibition, particularly in the context of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase II alpha, an enzyme essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death . Additionally, its role as a CDK inhibitor involves binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and disrupting cell cycle progression .
Comparación Con Compuestos Similares
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Both compounds share the pyrazole ring but differ in the fused heterocycle, with pyrimidine offering different biological activities and applications.
Pyrazolo[4,3-d]thiazole: This compound has a different fusion pattern of the pyrazole and thiazole rings, leading to variations in chemical reactivity and biological properties.
Pyrazolo[1,5-a]pyrimidine: Another related compound with a different heterocyclic fusion, used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
53865-72-8 |
|---|---|
Fórmula molecular |
C12H11N3S |
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-phenylpyrazolo[3,4-d][1,3]thiazole |
InChI |
InChI=1S/C12H11N3S/c1-8-11-12(13-9(2)16-11)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clave InChI |
YNJNWHQPVXADSV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1SC(=N2)C)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C2=C1SC(=N2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(4-Nitrophenoxy)hexyl]piperidine](/img/structure/B1656640.png)
![N-[4-[1-(4-acetamido-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenyl]acetamide](/img/structure/B1656641.png)
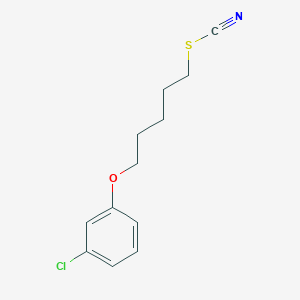
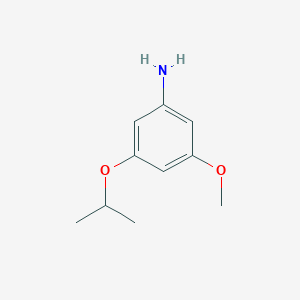
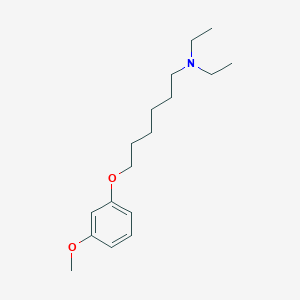
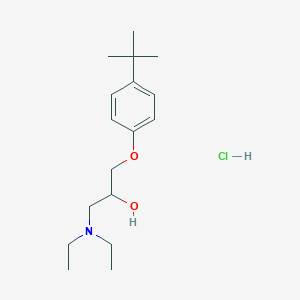
![Diethyl 2-[5-(4-methylphenoxy)pentyl]propanedioate](/img/structure/B1656654.png)

